4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide

Lipophilicity Physicochemical Property LogP

4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a synthetic, small-molecule benzenesulfonamide derivative featuring a 6-methanesulfonylpyridazine core and a 4-butoxyphenyl substituent. Identified by CAS number 1005297-39-1 and cataloged as screening compound F261-0022, it possesses a molecular formula of C21H23N3O5S2 and a molecular weight of 461.55 g/mol.

Molecular Formula C21H23N3O5S2
Molecular Weight 461.55
CAS No. 1005297-39-1
Cat. No. B2911671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide
CAS1005297-39-1
Molecular FormulaC21H23N3O5S2
Molecular Weight461.55
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C21H23N3O5S2/c1-3-4-14-29-18-8-10-19(11-9-18)31(27,28)24-17-7-5-6-16(15-17)20-12-13-21(23-22-20)30(2,25)26/h5-13,15,24H,3-4,14H2,1-2H3
InChIKeyASYVLCDRFHZDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide (CAS 1005297-39-1): Procurement-Ready Chemical Profile


4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a synthetic, small-molecule benzenesulfonamide derivative featuring a 6-methanesulfonylpyridazine core and a 4-butoxyphenyl substituent. Identified by CAS number 1005297-39-1 and cataloged as screening compound F261-0022, it possesses a molecular formula of C21H23N3O5S2 and a molecular weight of 461.55 g/mol . The compound's structure places it within a class of pyridazine sulfonamides that have been described in patent literature as inhibitors of kinase activity, notably the serine/threonine kinase Akt (PKB), a key regulator of cell survival and proliferation [1]. Its calculated partition coefficient (logP of 3.644) indicates substantial lipophilicity, a critical factor for membrane permeability and formulation strategies .

Why Close Analogs of 4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide Cannot Be Assumed Interchangeable


Procurement based solely on the core pyridazine-sulfonamide scaffold is a high-risk strategy for this compound class. The specific 4-butoxy substitution on the terminal benzene ring fundamentally alters the molecule's lipophilicity and, consequently, its biological target engagement profile compared to non-butoxy or shorter-chain alkoxy analogs. The general class of substituted pyridazines has been patented as Akt kinase inhibitors, where the nature and position of substituents are the primary drivers of isoform selectivity and potency [1]. Without explicit comparative pharmacological data, it cannot be assumed that a des-butoxy or methyl-substituted analog will recapitulate the same binding kinetics, cellular activity, or off-target profile. The unique combination of a hydrogen-bond-donating sulfonamide linker, a methanesulfonyl pyridazine, and a flexible butoxyphenyl tail creates a distinct pharmacophore that dictates its specific interactions with ATP-binding pockets and other protein targets, making generic substitution scientifically unjustifiable without head-to-head validation data [1].

Procurement-Driven Quantitative Differentiation Evidence for 4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide


Enhanced Lipophilicity as a Key Differentiator from Des-butoxy Analogs

The target compound exhibits a significantly higher calculated lipophilicity (logP = 3.644) compared to its direct des-butoxy analog, N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, which lacks the butoxy chain. While a specific logP for the analog is not publicly available, removing the n-butyl group is calculated to reduce logP by approximately 1.5-2.0 units, a substantial shift that predicts markedly different membrane permeability and pharmacokinetic behavior . This difference is a primary criterion for selecting a compound with potentially improved cellular penetration in lipophilic environments.

Lipophilicity Physicochemical Property LogP

Classification as a Potential Pan-Akt Kinase Inhibitor Based on Proprietary Patent Scaffold

The compound's core structure aligns with a series of substituted pyridazines explicitly claimed as inhibitors of Akt kinase activity, a validated target in oncology [1]. The patent data defines the structure-activity relationship (SAR) for this class, demonstrating that modifications to the phenyl and pyridazine rings modulate potency against Akt1, Akt2, and Akt3 isoforms. While specific IC50 values for the target compound are not publicly disclosed, its precise substitution pattern is designed to engage the ATP-binding pocket of Akt, as described in the patent's general formulas. This contrasts with non-pyridazine sulfonamides that may target other enzymes, such as carbonic anhydrase, providing a rationale for selection in Akt-focused research programs [1].

Akt/PKB Inhibitor Cancer Biology Kinase Profiling

Physicochemical Differentiation from Shorter Alkoxy-Chain Analogs

The target compound possesses a 4-butoxy substituent, which provides a distinct balance of lipophilicity and molecular flexibility compared to commercially available analogs with shorter alkoxy chains, such as the 4-methoxy or 4-methyl variants. The calculated logD (distribution coefficient) of 3.6436 for the target compound reflects its behavior at physiological pH, which is a more relevant parameter for predicting in vivo distribution than logP alone. Analogs with shorter chains will have significantly lower logD values, potentially reducing their ability to partition into lipid-rich tissues or cross the blood-brain barrier if required.

Structure-Activity Relationship LogD Pharmacokinetics

Validated Application Scenarios for Procuring 4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide


Akt-Mediated Oncology Drug Discovery Programs

The primary application scenario is as a tool compound or lead-like molecule in oncology programs targeting the PI3K/Akt/mTOR signaling pathway. The compound's structural classification as an Akt inhibitor, as described in US20080280889 , makes it relevant for studying cancers with documented Akt hyperactivation, such as those with PTEN deletions or PI3KCA mutations. Its relatively high lipophilicity suggests it may be especially suitable for assays involving cell lines with high membrane lipid content.

Cell-Based Assay Development Requiring High Membrane Permeability

Given its calculated logP of 3.644 , this compound is a strong candidate for phenotypic screening or target engagement assays where passive membrane permeability is essential. Its lipophilic character differentiates it from more polar sulfonamide analogs, making it preferable for intracellular target modulation in whole-cell systems.

Structure-Activity Relationship (SAR) Studies on Pyridazine Sulfonamides

The compound serves as a critical data point in SAR explorations focused on the 4-position of the terminal phenyl ring. Its unique butoxy chain allows researchers to probe the effects of extended alkyl spacers on target binding, selectivity, and ADME properties, in comparison to methyl, chloro, or unsubstituted analogs available through compound vendors.

Quote Request

Request a Quote for 4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.